ST-1535
ST-1535
ST1535 is an adenosine A2A receptor antagonist. It is selective for adenosine A2A over A1 receptors (Kis = 2.3 and 107 nM, respectively, in radioligand binding assays). ST1535 inhibits agonist-induced production of cAMP in CHO cells expressing adenosine A2A receptors (IC50 = 353 nM). In vivo, ST1535 (10 and 20 mg/kg) reduces haloperidol-induced catalepsy in mice. It reduces the number of jaw tremors in a rat model of Parkinsonian jaw tremors induced by tacrine. ST1535 (20 and 40 mg/kg) increases locomotor activity and reverses motor disabilities in a marmoset model of MPTP-induced Parkinson’s disease.
ST-1535 is a neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist.
ST-1535 is a neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
496955-42-1
VCID:
VC0543907
InChI:
InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)
SMILES:
CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Molecular Formula:
C12H16N8
Molecular Weight:
272.31 g/mol
ST-1535
CAS No.: 496955-42-1
Cat. No.: VC0543907
Molecular Formula: C12H16N8
Molecular Weight: 272.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | ST1535 is an adenosine A2A receptor antagonist. It is selective for adenosine A2A over A1 receptors (Kis = 2.3 and 107 nM, respectively, in radioligand binding assays). ST1535 inhibits agonist-induced production of cAMP in CHO cells expressing adenosine A2A receptors (IC50 = 353 nM). In vivo, ST1535 (10 and 20 mg/kg) reduces haloperidol-induced catalepsy in mice. It reduces the number of jaw tremors in a rat model of Parkinsonian jaw tremors induced by tacrine. ST1535 (20 and 40 mg/kg) increases locomotor activity and reverses motor disabilities in a marmoset model of MPTP-induced Parkinson’s disease. ST-1535 is a neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist. |
|---|---|
| CAS No. | 496955-42-1 |
| Molecular Formula | C12H16N8 |
| Molecular Weight | 272.31 g/mol |
| IUPAC Name | 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine |
| Standard InChI | InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) |
| Standard InChI Key | CYYQMAWUIRPCNW-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N |
| Canonical SMILES | CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator